molecular formula C13H18N4O B6643496 N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide

N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide

Cat. No.: B6643496
M. Wt: 246.31 g/mol
InChI Key: SYHVIVQVCNJZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide is a chemical compound with a molecular formula of C13H18N4O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a cyanopyridine moiety, and a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide typically involves the reaction of tert-butylamine with 5-cyanopyridine-2-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide
  • N-tert-butyl-2-[(5-bromopyridin-2-yl)amino]propanamide
  • N-tert-butyl-2-[(5-methylpyridin-2-yl)amino]propanamide

Uniqueness

N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. This moiety can influence the compound’s reactivity and its interaction with biological targets, making it a valuable tool in research .

Properties

IUPAC Name

N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-9(12(18)17-13(2,3)4)16-11-6-5-10(7-14)8-15-11/h5-6,8-9H,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHVIVQVCNJZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)NC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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